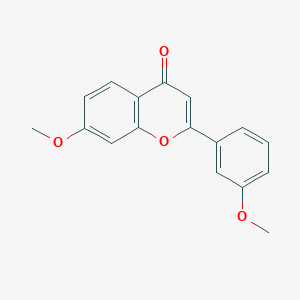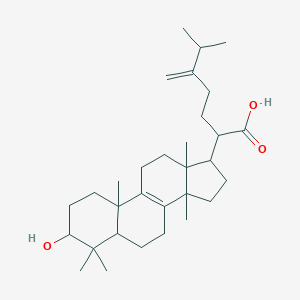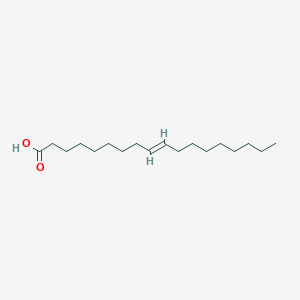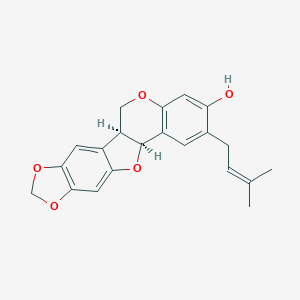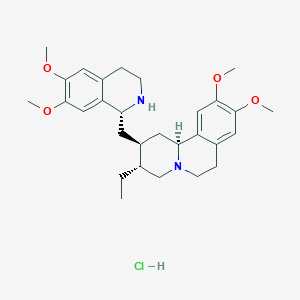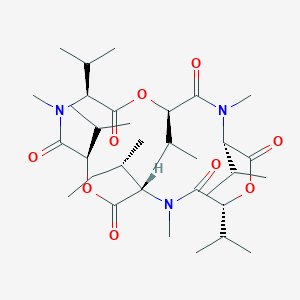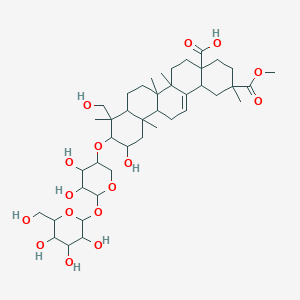
Phytolaccoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytolaccoside E is a triterpenoid saponin compound isolated from the plant Phytolacca tetramera. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound has garnered attention due to its potential antifungal properties and its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytolaccoside E is typically isolated from natural sources rather than synthesized through artificial means. The extraction process involves using solvents such as butanol to obtain the compound from the berries, leaves, and roots of Phytolacca tetramera . The extracts are then purified using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .
Industrial Production Methods: The focus remains on optimizing extraction and purification processes to yield higher quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Phytolaccoside E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
Mechanism of Action
Phytolaccoside E exerts its effects through various mechanisms:
Comparison with Similar Compounds
Phytolaccoside E is part of a group of triterpenoid saponins, which include:
Phytolaccoside B: Known for its broad-spectrum antifungal activity.
Phytolaccoside F: Exhibits antifungal properties but is less potent compared to Phytolaccoside B and E.
Uniqueness: this compound stands out due to its specific antifungal mechanism and its ability to enhance drug absorption, making it a unique compound with diverse applications .
Properties
IUPAC Name |
10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHWKFMGEDDGIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867156 |
Source


|
| Record name | 4-O-(2,23,28-Trihydroxy-29-methoxy-28,29-dioxoolean-12-en-3-yl)pentopyranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65497-07-6 |
Source


|
| Record name | Esculentoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065497076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is Phytolaccoside E and where is it found?
A1: this compound is a triterpenoid saponin primarily found in plants belonging to the genus Phytolacca, specifically within the root extracts [, ]. It is a prominent constituent in Phytolacca acinosa Roxb, also known as Indian Pokeweed [].
Q2: Are there any analytical techniques used to identify and quantify this compound in plant extracts?
A3: Yes, researchers utilize Thin Layer Chromatography (TLC) to examine and compare the composition of steroid and terpenoid constituents in different Phytolacca species, including this compound []. This technique enables the separation and identification of various compounds based on their chemical properties and mobility on a stationary phase.
Q3: Has this compound been investigated in the context of drug resistance, particularly in tuberculosis?
A4: While this compound itself hasn't been directly studied for its potential in addressing drug resistance in tuberculosis, research indicates the presence of other saponins in a related species, Phytolacca americana []. This suggests a potential avenue for further investigation into the role of this compound and its structural analogs in combating drug resistance.
Q4: What are the potential implications of this compound being a major saponin in Phytolacca species?
A5: The abundance of this compound as a major saponin in Phytolacca species suggests its potential ecological significance []. Saponins are known for their diverse biological activities, including antimicrobial and insecticidal properties. Therefore, this compound may contribute to the plant's defense mechanisms against pathogens and herbivores.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
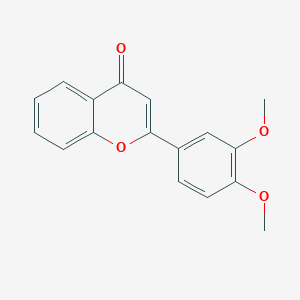
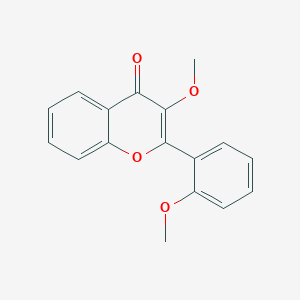
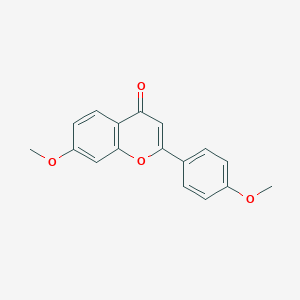
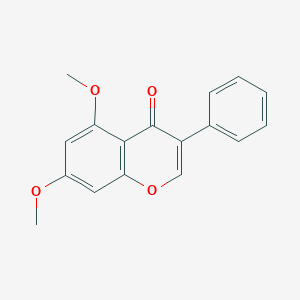
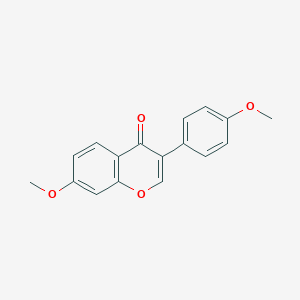
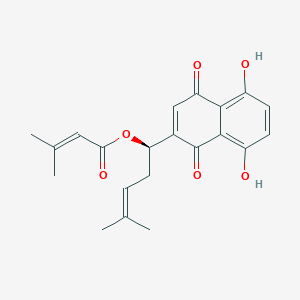
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
